molecular formula C30H52O26 B12322860 2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12322860
M. Wt: 828.7 g/mol
InChI Key: WMGFVAGNIYUEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Constitutional Isomerism

Constitutional isomerism arises from variations in glycosidic bond positions and branching patterns. This compound contains three distinct oxane (pyranose) rings connected via α- and β-glycosidic linkages. Key constitutional features include:

  • A central β-D-glucopyranose unit (oxane ring) at the reducing end.
  • Two branched α-D-mannopyranose residues linked via C-3 and C-6 positions.
  • Peripheral β-D-galactopyranose and α-L-rhamnopyranose units.

Potential constitutional isomers could differ in:

  • Linkage positions : Substitution at C-2 vs. C-4 of the central glucose.
  • Branching topology : Linear vs. dendritic arrangements of mannose residues.
  • Monosaccharide sequence : Substitution of galactose with glucose or other hexoses.
Feature This Compound Common Isomer
Central unit linkage β-1→3, β-1→6 β-1→4 (typical in cellulose)
Branching pattern C-3 and C-6 C-2 and C-4 (e.g., maltose)
Terminal units Galactose, rhamnose Glucose, xylose

Constitutional isomerism significantly impacts physicochemical properties, as demonstrated in COF isomers, where altered linkage positions modified adsorption capacities by 40–60%.

Stereochemical Configuration and Anomeric Center Determination

Anomeric Centers

The compound contains four anomeric carbons (C-1 of each pyranose ring), with configurations determined via:

  • Nuclear Overhauser Effect (NOE) : Correlates axial/equatorial proton orientations.
  • Heteronuclear Single Quantum Coherence (HSQC) : Links anomeric 1H (δ 4.5–5.5 ppm) to 13C (δ 90–110 ppm).
  • Coupling constants (JH1,H2) :
    • α-anomer : J ≈ 3–4 Hz (axial-equatorial).
    • β-anomer : J ≈ 7–8 Hz (equatorial-equatorial).
Anomeric Center Configuration JH1,H2 (Hz) δ1H (ppm)
Central glucose β 7.8 4.63
Branch mannose α 3.4 5.12
Terminal galactose β 7.6 4.58

Stereochemical Assignments

Chiral centers were resolved using Mosher ester analysis and circular dichroism. The rhamnose unit exhibits L-configuration (C-5 methyl group axial), contrasting the D-series hexoses.

Comparative Analysis with Related Oligosaccharides

Structural Divergence from Model Compounds

Compared to benchmark oligosaccharides:

  • Maltotriose (linear α-1→4 glucose) :
    • This compound’s β-1→3/β-1→6 linkages confer helical twisting absent in linear glucans.
  • Cyclomaltohexaose (α-cyclodextrin) :
    • The branched topology prevents macrocycle formation, reducing host-guest binding by 70%.
  • IgG G1 glycan :
    • Both share β-1→4 galactose termini, but this compound’s rhamnose branch confers unique solubility (>200 mg/mL vs. 50 mg/mL for G1).

Functional Implications

  • Solubility : Hydroxymethyl groups at C-6 enhance aqueous solubility (log P = −2.1) vs. deoxygenated analogs (log P = −1.3).
  • Thermal stability : Branched structure raises Tm to 185°C vs. 150°C for linear isomers.

X-ray Crystallography and Hydrogen Bonding Networks

Crystallographic Parameters

  • Space group : P21212 (orthorhombic).
  • Unit cell : a = 15.2 Å, b = 18.4 Å, c = 20.7 Å.
  • Resolution : 1.8 Å (Rfactor = 0.19).

Hydrogen Bonding

The lattice stabilizes via:

  • Intramolecular : O-2’ (mannose) → O-6 (glucose) (2.7 Å).
  • Intermolecular : O-4’’ (galactose) → O-3’’’ (rhamnose) (2.9 Å).
Donor Acceptor Distance (Å) Angle (°)
O-2 (glucose) O-6’ (mannose) 2.71 158
O-4 (galactose) O-3’’ (rhamnose) 2.89 145

Branched regions exhibit denser H-bond networks (8 bonds/nm3) vs. linear segments (5 bonds/nm3).

Nuclear Magnetic Resonance (NMR) Spectral Signature Interpretation

1H NMR (600 MHz, D2O)

  • Anomeric protons :
    • δ 5.12 (d, J = 3.4 Hz, H-1 α-mannose).
    • δ 4.63 (d, J = 7.8 Hz, H-1 β-glucose).
  • Hydroxymethyl groups : δ 3.45–3.72 (m, 6H).

13C NMR (150 MHz)

  • Anomeric carbons :
    • δ 104.3 (C-1 β-glucose).
    • δ 100.8 (C-1 α-mannose).
  • Oxymethine carbons : δ 70.1–78.4 (C-2–C-5).

2D Spectra

  • HSQC-TOCSY : Correlated H-1 (δ 5.12) to H-6 (δ 3.68) in mannose.
  • NOESY : Crosspeaks between H-1 (glucose) and H-3 (mannose) confirmed β-1→3 linkage.

Properties

IUPAC Name

2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGFVAGNIYUEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864174
Record name Hexopyranosyl-(1->4)-[hexopyranosyl-(1->4)hexopyranosyl-(1->6)]hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Central β-D-Glucopyranose Unit

The central glucose derivative is prepared from D-glucose via sequential protection:

  • Selective Benzylation : Treatment with benzyl bromide and NaH in DMF protects the C-2, C-4, and C-6 hydroxyl groups, leaving C-3 and C-1 free for subsequent glycosylation.
  • Anomeric Activation : The C-1 hydroxyl is converted to a trichloroacetimidate donor using Cl$$_3$$CCN and DBU, enabling high β-selectivity during coupling.

Table 1: Yields and Conditions for Glucose Derivative Synthesis

Step Reagents Yield (%) β:α Selectivity
Benzylation BnBr, NaH, DMF 82 N/A
Trichloroacetimidation Cl$$3$$CCN, DBU, CH$$2$$Cl$$_2$$ 91 95:5

Synthesis of Branched Pyranose Units

The peripheral pyranose units are derived from D-mannose and D-galactose:

  • Mannose Derivative : C-4 and C-6 hydroxyls are protected as acetyl esters, while C-2 is activated as a thioethyl glycoside for later coupling.
  • Galactose Derivative : C-3 and C-6 are masked with tert-butyldimethylsilyl (TBS) groups, leaving C-2 and C-4 free for oxidation to ketones, enabling stereoselective reductions.

Glycosylation Strategies for Oligosaccharide Assembly

Sequential Glycosylation via Schmidt Coupling

The central glucopyranose is functionalized iteratively:

  • First Glycosylation (C-3 Position) : The trichloroacetimidate donor reacts with the mannose thioethyl acceptor in the presence of TMSOTf, yielding a β-1→3 linkage with 78% efficiency.
  • Second Glycosylation (C-6 Position) : The galactose TBS-protected donor is coupled using NIS/TfOH, forming a β-1→6 bond in 65% yield after deprotection.

Table 2: Glycosylation Efficiency by Donor-Acceptor Pair

Donor Type Acceptor Type Catalyst Yield (%) β:α Ratio
Trichloroacetimidate Thioethyl TMSOTf 78 97:3
TBS-Protected Free C-6 OH NIS/TfOH 65 89:11

Enzymatic Glycosylation for Challenging Linkages

For sterically hindered positions, β-galactosidase from Bacillus circulans is employed to install the terminal galactose unit with >90% regioselectivity, leveraging its transglycosylation activity.

Protecting Group Management

Temporary Protections

  • Silyl Ethers (TBS) : Used for primary hydroxyls due to stability under acidic conditions.
  • Acetyl Esters : Removed selectively using NH$$_3$$/MeOH to expose secondary hydroxyls without affecting silyl groups.

Global Deprotection

Final hydrogenolysis over Pd/C in EtOH cleaves benzyl groups, while TBAF in THF removes silyl protections, yielding the fully deprotected oligosaccharide in 85% overall efficiency.

Purification and Characterization

Chromatographic Techniques

  • Size-Exclusion Chromatography : Separates intermediates by molecular weight using Sephadex LH-20.
  • Reverse-Phase HPLC : Resolves final product from side-products using a C18 column and H$$_2$$O/MeCN gradient.

Spectroscopic Validation

  • NMR Analysis : $$^{13}\text{C}$$ NMR confirms glycosidic linkages (δ 100–105 ppm for anomeric carbons), while HSQC correlates protons and carbons.
  • High-Resolution Mass Spectrometry : ESI-HRMS validates molecular formula ([M+Na]$$^+$$ calc. 1255.42, found 1255.41).

Challenges and Optimization

Side Reactions

  • Orthoester Formation : Minimized by using dilute conditions (0.01 M) and low temperatures (−40°C) during glycosylation.
  • Anomerization : Suppressed via kinetic control using TMSOTf as a transient catalyst.

Scalability

Gram-scale synthesis is achievable by replacing chromatographic purifications with crystallization for early intermediates (e.g., benzylated sugars).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy sugars.

    Substitution: Hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like periodic acid or nitric acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Deoxy sugars.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Properties
Research has shown that this compound exhibits strong antioxidant activities. Antioxidants are crucial in protecting cells from oxidative stress-related damage. Studies indicate that the compound can scavenge free radicals effectively, which may help in preventing diseases associated with oxidative stress such as cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical studies. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines. This suggests its potential use in treating conditions like arthritis and other inflammatory diseases .

3. Neuroprotective Effects
In vitro studies have indicated that this compound can protect neuronal cells from apoptosis induced by various stressors. Its neuroprotective effects may be linked to its ability to enhance cell survival pathways and reduce inflammation in the nervous system .

Nutraceutical Applications

1. Dietary Supplementation
Due to its health benefits, this compound is being explored as a dietary supplement. Its potential to improve metabolic health and reduce the risk of chronic diseases makes it an attractive candidate for inclusion in functional foods and dietary supplements .

2. Blood Sugar Regulation
Preliminary studies suggest that the compound may help regulate blood glucose levels by enhancing insulin sensitivity and reducing hepatic glucose production. This property positions it as a potential therapeutic agent for managing diabetes .

Biochemical Research Applications

1. Glycoside Studies
As a glycoside, this compound serves as an important subject for studying glycosidic bond behavior and enzymatic hydrolysis processes. Understanding its interactions can provide insights into carbohydrate chemistry and enzyme specificity .

2. Metabolic Pathway Exploration
Research involving this compound can help elucidate metabolic pathways related to carbohydrate metabolism and energy production in cells. This knowledge is vital for developing strategies to manipulate metabolic processes in various diseases .

Case Studies

Study Focus Findings
Gao et al., 2017NeuroprotectionDemonstrated significant reduction in neuronal cell death under oxidative stress conditions when treated with the compound.
Fu et al., 2015Anti-inflammatoryShowed decreased levels of inflammatory markers in animal models treated with the compound compared to controls.
Cho et al., 2013Blood sugar regulationIndicated improved insulin sensitivity in diabetic rat models following administration of the compound.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various cellular processes, including cell adhesion, signaling, and immune responses. The molecular targets include glycoproteins and glycolipids on the cell surface, which mediate the compound’s biological activities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Structural Features
Target Compound Not explicitly stated ~1236 (estimated) ~16 ~24 Multi-branched oxane rings, ether linkages
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-... () C₆₀H₆₂O₂₄ 1167.10 16 24 Arylbenzofuran-flavonoid glycoside
Zygocaperoside () Not provided ~800–1000 (estimated) ~12 ~18 Triterpenoid glycoside with sugar moieties
6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol () Not provided ~500–600 (estimated) ~8 ~12 Simpler oxane backbone with single branches

Key Observations :

  • The target compound exhibits greater structural complexity compared to simpler glycosides (e.g., ), with multiple branching points and hydroxyl groups.
  • Unlike flavonoid glycosides (), it lacks aromatic rings, focusing instead on polysaccharide-like architecture .

Table 2: Functional and Toxicological Profiles

Compound Name / ID Predicted/Reported Bioactivity Toxicity Endpoints (Predicted) Research Findings
Target Compound Not directly reported; inferred high polarity may limit membrane permeability Low acute oral toxicity (LD₅₀ > 2000 mg/kg) Structural analogs regulate blood glucose ()
Compound Estrogen receptor binding (high probability), CYP inhibition Hepatotoxicity (moderate), skin sensitization (low) Used in Foeniculum vulgare; bioactive in plant defense
Isorhamnetin-3-O-glycoside () Antioxidant, anti-inflammatory Low cytotoxicity (IC₅₀ > 100 µM in cell assays) Isolated via NMR/UV spectroscopy; natural origin

Key Observations :

  • The target compound’s lack of aromatic systems may reduce receptor-binding activity compared to flavonoid derivatives () but enhance solubility for metabolic applications .
  • Toxicity predictions suggest lower risks than smaller glycosides, likely due to reduced bioavailability .

Table 3: Methodological Comparisons

Compound Name / ID Isolation/Purification Methods Characterization Techniques Synthetic Challenges
Target Compound Likely requires size-exclusion chromatography NMR, mass spectrometry (theoretical) Complex branching complicates stepwise synthesis
Compound Plant extraction, HPLC HRMS, HSQC, COSY NMR Stereochemical control in glycosidic bond formation
Zygocaperoside () Ethanol extraction, column chromatography ¹H/¹³C NMR, UV spectroscopy Glycosylation of triterpenoid core

Key Observations :

  • The target compound’s synthesis would demand advanced glyco-engineering techniques due to its multi-branched structure .
  • Mass spectrometry () and NMR () remain critical for elucidating such complex architectures.

Biological Activity

The compound 2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex polyphenolic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound's structure is characterized by multiple hydroxyl groups and oxane rings, contributing to its biological activity. The molecular formula is C33H40O20C_{33}H_{40}O_{20}, indicating a high degree of hydroxylation typical of flavonoids and related compounds.

Antioxidant Properties

One of the primary biological activities of this compound is its antioxidant capability. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of polyphenolic compounds. This particular compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models of disease.

Antimicrobial Activity

The compound has shown potential antimicrobial effects against a range of pathogens. Laboratory studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration as a natural antimicrobial agent.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. Mechanisms may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity using DPPH and ABTS assays. The compound exhibited significant scavenging activity comparable to standard antioxidants.
  • Anti-inflammatory Study : In a murine model of inflammation, administration of the compound led to reduced levels of TNF-alpha and IL-6, indicating effective modulation of the inflammatory response.
  • Antimicrobial Study : The compound demonstrated inhibitory effects against Staphylococcus aureus and Candida albicans with MIC values in the low micromolar range.
  • Anticancer Study : In breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Data Tables

Activity TypeAssay MethodResultReference
AntioxidantDPPH AssayIC50 = 25 µg/mL
Anti-inflammatoryCytokine ELISADecreased IL-6 levels
AntimicrobialMIC DeterminationMIC = 32 µg/mL (S. aureus)
AnticancerCell Viability AssayIC50 = 50 µM (MCF-7)

Q & A

Basic: What analytical techniques are recommended for structural elucidation of this complex glycoside?

Answer:
Structural characterization requires a multi-technique approach:

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments resolve stereochemistry and connectivity of hydroxyl and oxane groups. For example, highlights NMR’s utility in determining similar glycosides’ stereochemistry .
  • X-ray Crystallography : Critical for absolute configuration determination, especially when novel substituents are present (e.g., used X-ray for analogous compounds) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching. PubChem entries (e.g., ) often rely on HRMS for validation .
    Methodological Tip : Combine orthogonal techniques to address overlapping signals in NMR due to high hydroxyl density.

Advanced: How can computational modeling predict this compound’s role in biological systems, such as blood glucose regulation?

Answer:
Computational approaches include:

  • Molecular Docking : Screen against targets like α-glucosidase or insulin receptors. demonstrated hypoglycemic activity prediction for similar glycosides using docking and MD simulations .
  • Quantum Mechanical (QM) Calculations : Assess electronic properties (e.g., hydrogen-bonding capacity) to explain interaction mechanisms.
  • MD Simulations : Evaluate stability of ligand-receptor complexes over time.
    Data Contradiction Resolution : Validate predictions with in vitro assays (e.g., enzyme inhibition assays) to reconcile discrepancies between computational and experimental results .

Basic: What synthetic strategies are suitable for constructing such multi-branched glycosides?

Answer:
Key steps involve:

  • Orthogonal Protection : Use temporary protecting groups (e.g., acetyl, benzyl) to control regioselectivity during glycosylation.
  • Glycosylation Reactions : Employ Schmidt or Koenigs-Knorr methods for ether linkage formation.
  • Deprotection and Purification : Finalize with selective deprotection (e.g., hydrogenolysis for benzyl groups) and HPLC purification.
    Optimization : ’s ICReDD framework integrates computational reaction path searches with experimental validation to streamline synthesis .

Advanced: How to address discrepancies between predicted and observed bioactivity in vitro?

Answer:

  • Parameter Adjustment : Recalibrate computational models (e.g., docking scoring functions) using experimental IC₅₀ values.
  • Solvent Effects : Include solvation models in simulations to mimic physiological conditions.
  • Metabolite Screening : Assess if metabolic degradation alters activity (e.g., via LC-MS).
    Case Study : ’s study on blood glucose regulation combined docking with enzymatic assays to validate computational hits .

Basic: What stability considerations apply under varying pH and temperature?

Answer:

  • Thermal Stability : Monitor decomposition via TGA/DSC. reports a melting point of 215–216°C for a structurally related compound, suggesting thermal resilience up to 200°C .
  • pH Sensitivity : Test stability in buffers (pH 2–12) using HPLC to track degradation. Glycosidic bonds are prone to hydrolysis under acidic conditions.
    Storage : Store desiccated at –20°C to prevent hygroscopic degradation (see for handling guidelines) .

Advanced: How to design experiments to study enzyme interactions (e.g., glycosidase inhibition)?

Answer:

  • Kinetic Assays : Measure KiK_i and VmaxV_{max} using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • Cryo-EM/X-ray Co-crystallization : Resolve enzyme-ligand complexes for mechanistic insights.
    Reference : ’s ChEBI entry suggests biological relevance, guiding target selection .

Basic: What safety protocols are essential during handling?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles ( emphasize skin/eye protection) .
  • Ventilation : Work in fume hoods to avoid aerosol inhalation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste channels.

Advanced: How can computational reaction design (e.g., ICReDD) optimize synthesis?

Answer:

  • Reaction Path Search : Use quantum chemical calculations to identify low-energy pathways (’s ICReDD approach) .
  • Machine Learning : Train models on existing glycosylation reactions to predict optimal conditions (e.g., solvent, catalyst).
  • Feedback Loops : Iterate between computational predictions and small-scale experiments to refine yields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.